molecular formula C10H23NO3Si B13521302 Threonine t-butyldimethylsilylether

Threonine t-butyldimethylsilylether

Cat. No.: B13521302
M. Wt: 233.38 g/mol
InChI Key: SAMJFDBTWRTDMK-SFYZADRCSA-N
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Description

Threonine t-butyldimethylsilylether is a derivative of the amino acid threonine, where the hydroxyl group is protected by a t-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of threonine t-butyldimethylsilylether typically involves the reaction of threonine with t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of imidazole facilitates the formation of the silyl ether by acting as a nucleophilic catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the stability of the TBDMS group under various conditions .

Chemical Reactions Analysis

Types of Reactions

Threonine t-butyldimethylsilylether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is threonine, which can then undergo further transformations depending on the desired synthetic pathway .

Mechanism of Action

The mechanism of action of threonine t-butyldimethylsilylether involves the protection of the hydroxyl group of threonine by the TBDMS group. This protection prevents the hydroxyl group from participating in unwanted side reactions during synthetic transformations. The TBDMS group can be selectively removed under specific conditions, allowing for the controlled deprotection of the hydroxyl group .

Properties

Molecular Formula

C10H23NO3Si

Molecular Weight

233.38 g/mol

IUPAC Name

(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid

InChI

InChI=1S/C10H23NO3Si/c1-7(8(11)9(12)13)14-15(5,6)10(2,3)4/h7-8H,11H2,1-6H3,(H,12,13)/t7-,8+/m1/s1

InChI Key

SAMJFDBTWRTDMK-SFYZADRCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C(C(=O)O)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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